N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, commonly known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is an inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that contribute to various diseases, including asthma, arthritis, and cardiovascular diseases.
Mécanisme D'action
N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor works by inhibiting the activity of this compound, which is an essential protein in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that contribute to various diseases, including asthma, arthritis, and cardiovascular diseases. By inhibiting the production of leukotrienes, this compound inhibitor reduces inflammation and improves disease outcomes.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects, including reducing the production of leukotrienes, reducing inflammation, improving endothelial function, and reducing atherosclerosis. Additionally, this compound inhibitor has been shown to have a good safety profile and is well-tolerated in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor in lab experiments include its specificity for this compound and its ability to inhibit the production of leukotrienes. However, the limitations of using this compound inhibitor in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for research on N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor, including developing new synthetic methods for this compound inhibitor, studying its effects on other diseases, and developing new formulations for this compound inhibitor. Additionally, future research could focus on identifying new targets for this compound inhibitor and developing new drugs that can work synergistically with this compound inhibitor to improve disease outcomes.
Conclusion:
In conclusion, this compound inhibitor is a promising chemical compound that has gained significant attention in the field of scientific research. It has potential therapeutic applications in various diseases, including asthma, arthritis, and cardiovascular diseases. This compound inhibitor works by inhibiting the activity of this compound, which is an essential protein in the biosynthesis of leukotrienes. It has several biochemical and physiological effects, including reducing the production of leukotrienes, reducing inflammation, improving endothelial function, and reducing atherosclerosis. However, the limitations of using this compound inhibitor in lab experiments include its high cost and limited availability. Future research could focus on developing new synthetic methods for this compound inhibitor, studying its effects on other diseases, and identifying new targets for this compound inhibitor.
Méthodes De Synthèse
The synthesis of N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor involves the condensation of 4-fluorobenzoyl chloride with 1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the product is purified by column chromatography.
Applications De Recherche Scientifique
N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including asthma, arthritis, and cardiovascular diseases. In asthma, this compound inhibitor has been shown to reduce the production of leukotrienes, which are known to cause airway inflammation and bronchoconstriction. In arthritis, this compound inhibitor has been shown to reduce joint inflammation and pain by inhibiting the production of leukotrienes. In cardiovascular diseases, this compound inhibitor has been shown to reduce atherosclerosis and improve endothelial function.
Propriétés
Formule moléculaire |
C21H20FN3O2 |
---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
N-[4-(4-fluorobenzoyl)phenyl]-2-methyl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H20FN3O2/c1-3-4-18-13-19(25(2)24-18)21(27)23-17-11-7-15(8-12-17)20(26)14-5-9-16(22)10-6-14/h5-13H,3-4H2,1-2H3,(H,23,27) |
Clé InChI |
XRSIVPNLAKZRJS-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F)C |
SMILES canonique |
CCCC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F)C |
Solubilité |
2.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.